[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid
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Overview
Description
2-[2-(3,4-Dimethylbenzenesulfonamido)acetamido]acetic acid is a chemical compound with the molecular formula C12H16N2O5S and a molecular weight of 300.33 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a sulfonamide group and an acetamido group attached to a dimethylbenzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethylbenzenesulfonamido)acetamido]acetic acid typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acylated with chloroacetic acid to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory methods. The process would likely involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethylbenzenesulfonamido)acetamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamido derivatives.
Scientific Research Applications
2-[2-(3,4-Dimethylbenzenesulfonamido)acetamido]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethylbenzenesulfonamido)acetamido]acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: These compounds share the sulfonamide group and have similar biological activities.
Acetamido derivatives: Compounds with acetamido groups that exhibit similar chemical reactivity.
Uniqueness
2-[2-(3,4-Dimethylbenzenesulfonamido)acetamido]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wide range of reactions and makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
554426-66-3 |
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Molecular Formula |
C12H16N2O5S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
2-[[2-[(3,4-dimethylphenyl)sulfonylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H16N2O5S/c1-8-3-4-10(5-9(8)2)20(18,19)14-6-11(15)13-7-12(16)17/h3-5,14H,6-7H2,1-2H3,(H,13,15)(H,16,17) |
InChI Key |
JPKJJNZGZDVOFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O)C |
Origin of Product |
United States |
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